Methyl6-azabicyclo[3.1.1]heptane-3-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl6-azabicyclo[3.1.1]heptane-3-carboxylatehydrochloride is a compound with a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-azabicyclo[3.1.1]heptane-3-carboxylatehydrochloride can be achieved through various methods. One common approach involves the reduction of spirocyclic oxetanyl nitriles . Another method includes the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and functionalization via a Minisci-like reaction .
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The reduction of spirocyclic oxetanyl nitriles has been studied for its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl6-azabicyclo[3.1.1]heptane-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be mediated by oxidizing agents such as Pb(OAc)4.
Reduction: Reduction of spirocyclic oxetanyl nitriles is a key step in its synthesis.
Substitution: Functionalization at the bridgehead position using mild, photocatalytic Minisci-like conditions.
Common Reagents and Conditions
Oxidizing Agents: Pb(OAc)4 for oxidative decarboxylation.
Reducing Agents: Various reducing agents for the reduction of nitriles.
Photocatalysts: Organic photocatalysts for Minisci-like reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the bicyclic structure, which are highly relevant in medicinal chemistry .
Scientific Research Applications
Methyl6-azabicyclo[3.1.1]heptane-3-carboxylatehydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential as a bioisostere in drug design.
Medicine: Incorporated into the structure of antihistamine drugs to improve physicochemical properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl6-azabicyclo[3.1.1]heptane-3-carboxylatehydrochloride involves its ability to mimic the structural features of biologically active compounds. This mimicry allows it to interact with specific molecular targets and pathways, enhancing the efficacy and stability of the drugs it is incorporated into .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure and are used as bioisosteres.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with applications in antiviral medications.
Uniqueness
Methyl6-azabicyclo[3.1.1]heptane-3-carboxylatehydrochloride is unique due to its specific structural features that allow it to mimic meta-substituted benzenes, making it a valuable tool in drug design .
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
methyl 6-azabicyclo[3.1.1]heptane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-8(10)5-2-6-4-7(3-5)9-6;/h5-7,9H,2-4H2,1H3;1H |
InChI Key |
VGYROXAAHBWPRU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CC(C1)N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.